5-乙酰基-2-氯苯硼酸

描述

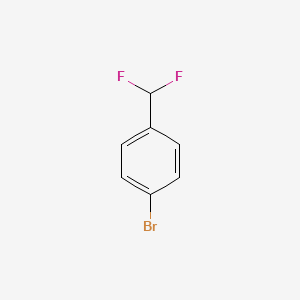

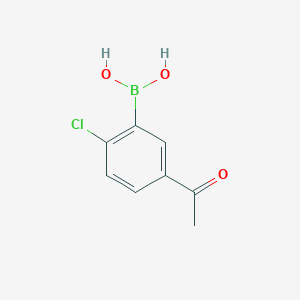

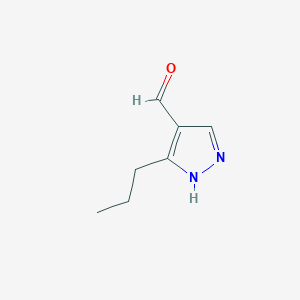

5-Acetyl-2-chlorophenylboronic acid is a chemical compound with the molecular formula C8H8BClO3 and a molecular weight of 198.41 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 5-Acetyl-2-chlorophenylboronic acid is1S/C8H8BClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

5-Acetyl-2-chlorophenylboronic acid is a solid substance at room temperature . It has a molecular weight of 198.41 . The compound should be stored at a temperature between 2-8°C .科学研究应用

1. 合成复杂有机化合物5-乙酰基-2-氯苯硼酸在合成各种复杂有机化合物中发挥作用。例如,它在钯催化的o-氰基联苯与芳基硼酸的级联反应中起作用。这种反应导致5-芳基亚烯基-7-芳基-5H-二苯并[c,e]吖啶类化合物的形成,这是一类七元环化合物。这些化合物表现出良好的官能团兼容性和选择性。这个过程涉及类似腈的碳钯化和氧化Heck偶联的步骤 (Xinrong Yao et al., 2019)。

2. 吸附研究和环境应用在环境科学中,5-乙酰基-2-氯苯硼酸衍生物被研究其吸附行为。例如,已对2,4,5-三氯苯氧乙酸在特定纳米复合材料上的吸附热力学进行了研究。这些研究涉及了在阳离子交换树脂上理解Freundlich常数和Langmuir常数等热力学参数,这对环境修复和净化过程至关重要 (A. Khan & T. Akhtar, 2011)。

3. 有机反应中的催化剂5-乙酰基-2-氯苯硼酸及其衍生物被用作各种有机反应中的催化剂或中间体。一个例子是芳基硼酸对α,β-不饱和酯的不对称1,4-加成。这种反应由二阳离子钯(II)-chiraphos复合物催化,提供了合成光学活性β-芳基酯的简单方法,这在药物合成中很有用 (T. Nishikata等人,2008)。

4. 合成抗微生物剂5-乙酰基-2-氯苯硼酸衍生物在合成各种抗微生物剂中也起着关键作用。例如,从特定噻二唑化合物的Mannich碱的甲酰胺制得的福尔马赞,已显示出中等抗微生物活性,使用相关化合物进行合成 (P. Sah et al., 2014)。

5. 制药研究和药物合成在制药研究中,与5-乙酰基-2-氯苯硼酸相关的化合物用于合成各种药物。这包括合成噻吩基衍生物以用于解痉活性,其中化合物表现出潜在良好的解痉效果。这显示了该化合物在药物发现和开发中的相关性 (N. Rasool et al., 2020)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

作用机制

Mode of Action

5-Acetyl-2-chlorophenylboronic acid is a type of arylboronic acid, which can participate in Suzuki-Miyaura cross-coupling reactions. This reaction allows the formation of a carbon-carbon bond between the boronic acid and an organic halide in the presence of a palladium catalyst. This property makes it a potential building block for the synthesis of complex organic molecules, including potential drug candidates.

Biochemical Pathways

Result of Action

The molecular and cellular effects of 5-Acetyl-2-chlorophenylboronic acid’s action would depend on the specific context of its use, particularly the nature of the organic halide it is coupled with in Suzuki-Miyaura reactions. The resulting compound could have a variety of effects depending on its structure and the biological targets it interacts with.

Action Environment

The action, efficacy, and stability of 5-Acetyl-2-chlorophenylboronic acid can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored at a temperature between 2-8°C . Moreover, the compound’s reactivity in Suzuki-Miyaura reactions could be affected by factors such as temperature, pH, and the presence of a suitable catalyst.

生化分析

Biochemical Properties

5-Acetyl-2-chlorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for carbon-carbon bond formation . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The boronic acid group in 5-Acetyl-2-chlorophenylboronic acid allows it to form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it a valuable tool in biochemical assays and drug design.

Cellular Effects

5-Acetyl-2-chlorophenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell . For instance, its ability to form covalent bonds with diols can impact the function of enzymes and proteins that play a role in these cellular processes. Additionally, 5-Acetyl-2-chlorophenylboronic acid may alter the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux.

Molecular Mechanism

The molecular mechanism of 5-Acetyl-2-chlorophenylboronic acid involves its interaction with biomolecules through the boronic acid group. This group can form reversible covalent bonds with diols and other hydroxyl-containing molecules, allowing 5-Acetyl-2-chlorophenylboronic acid to act as an enzyme inhibitor or activator. These interactions can lead to changes in enzyme activity, protein function, and gene expression, ultimately affecting cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Acetyl-2-chlorophenylboronic acid can change over time due to its stability and degradation properties . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 5-Acetyl-2-chlorophenylboronic acid can lead to changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 5-Acetyl-2-chlorophenylboronic acid in animal models vary with different dosages. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects may be observed at very high doses, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

5-Acetyl-2-chlorophenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . The boronic acid group allows it to participate in reactions that modify metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 5-Acetyl-2-chlorophenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 5-Acetyl-2-chlorophenylboronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can impact its activity and function, influencing various cellular processes and biochemical reactions .

属性

IUPAC Name |

(5-acetyl-2-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHQVMHOGNFKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376839 | |

| Record name | 5-Acetyl-2-chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1022922-17-3 | |

| Record name | B-(5-Acetyl-2-chlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022922-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-2-chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-3-[4-(methylthio)phenyl]-1-propene](/img/structure/B1273621.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)